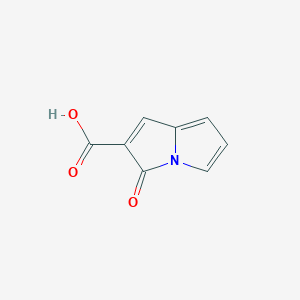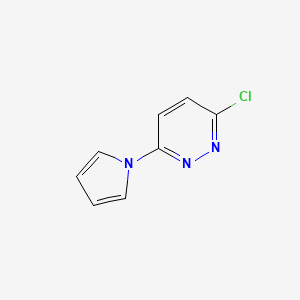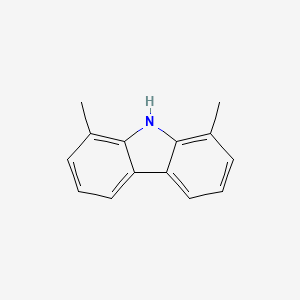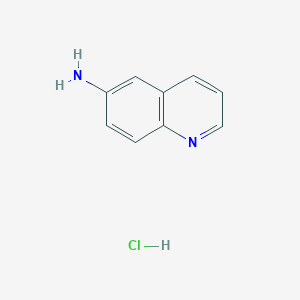
Quinolin-6-amine hydrochloride
Übersicht
Beschreibung
Quinolin-6-amine hydrochloride, also known as 6-aminoquinoline hydrochloride, is a heterocyclic organic compound. It features a quinoline ring system with an amino group (NH₂) at the 6-position. The molecular formula is C₉H₈N₂·HCl . Quinolines are widely studied due to their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .
Synthesis Analysis
- Combes/Conrad–Limpach Quinoline Synthesis : This method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, leading to an enamine intermediate. Subsequent cyclodehydration under strong acidic conditions yields quinoline .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Potential
A significant application of quinoline derivatives is in the field of cancer research. A study by Mulakayala et al. (2012) demonstrated the synthesis of novel quinoline derivatives which were evaluated for their anti-proliferative properties against cancer cell lines. Their results indicated that these compounds might act as potential anti-cancer agents, suggesting a mechanism of action involving the inhibition of sirtuins (Mulakayala et al., 2012).
Antimicrobial Applications
Quinoline derivatives have shown promise in antimicrobial applications. El-Gamal et al. (2016) synthesized quinoline derivatives bearing different heterocyclic moieties and evaluated them for their antimicrobial activity. Their study indicated moderate activities against a range of organisms, with specific compounds showing high activity against gram-positive strains (El-Gamal et al., 2016). Similarly, Garudachari et al. (2014) synthesized quinoline carbohydrazide derivatives, which displayed significant antimicrobial activity, suggesting potential as future antituberculosis agents (Garudachari et al., 2014).
Fluorescent Probes for DNA Detection
Innovative applications in DNA detection have been explored using quinoline derivatives. Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, indicating their potential as DNA-specific fluorescent probes due to enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).
Green Chemistry Synthesis
Advances in green chemistry have been made utilizing quinoline derivatives. Poomathi et al. (2015) established a green and efficient approach for synthesizing novel quinoline scaffolds using environmentally benevolent methods (Poomathi et al., 2015). Similarly, Sashidhara et al. (2015) demonstrated a one-pot synthesis of chromeno[4,3-b]quinolin-6-one derivatives under microwave irradiation, promoting efficient and eco-friendly chemical processes (Sashidhara et al., 2015).
Novel Synthesis Methods
Innovative synthesis methods for quinoline derivatives have been a focus area. Kharlamova et al. (2019) synthesized N,N-Di(pyridin-2-yl)quinolin-6-amine and explored its coordination properties, opening new avenues in chemical synthesis (Kharlamova et al., 2019).
Eigenschaften
IUPAC Name |
quinolin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHBRLVPWUDRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484135 | |
| Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-6-amine hydrochloride | |
CAS RN |
53472-17-6 | |
| Record name | 53472-17-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



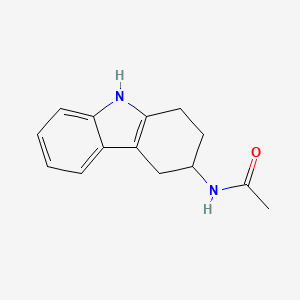
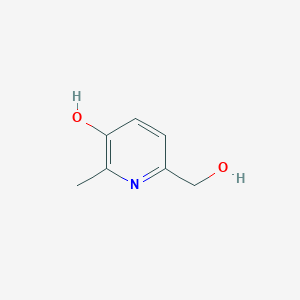
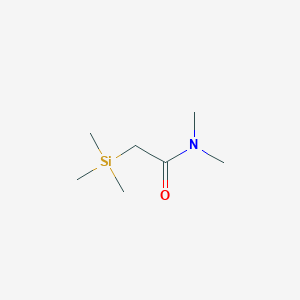
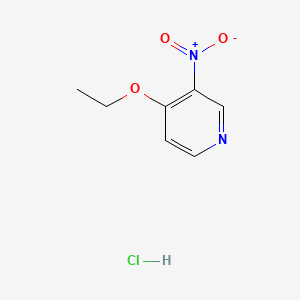
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
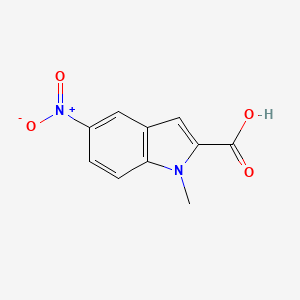

![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)



